molecular formula C17H20N4O3S B2560355 8-((2-hydroxypropyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 313470-87-0

8-((2-hydroxypropyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2560355
CAS RN: 313470-87-0
M. Wt: 360.43
InChI Key: YFWCASCQQIEPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-hydroxypropyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of the adenosine A1 receptor.

Scientific Research Applications

Antimicrobial Activity

Oprea1_121503: and its derivatives have shown promising results as antimicrobial agents. They exhibit activity against a range of pathogenic bacteria, which is crucial as resistance to existing antibacterial compounds increases . The compound’s efficacy in this field could lead to the development of new antibiotics to combat resistant strains.

Antiviral Properties

This compound has also demonstrated significant antiviral activities. Specific derivatives of Oprea1_121503 have been active against avian influenza virus and Newcastle disease virus . This suggests potential for the compound in treating viral infections, which is particularly relevant given the global impact of viral diseases.

Enzyme Inhibition

The pyrrolo[2,3-d]pyrimidine derivatives, to which Oprea1_121503 belongs, are known for their enzyme inhibitory properties. They can interfere with the function of enzymes that are essential for the survival of pathogens, making them a valuable asset in the design of new therapeutic drugs .

Cytotoxic Activity

Research indicates that certain derivatives of Oprea1_121503 possess cytotoxic properties, meaning they can be toxic to cells. This application is particularly relevant in cancer research, where targeted cytotoxicity is a desired feature for chemotherapy agents .

Anti-inflammatory and Antiallergic Potential

The anti-inflammatory and antiallergic effects of Oprea1_121503 derivatives make them candidates for the treatment of various inflammatory and allergic conditions. Their ability to modulate immune responses can be harnessed to develop new medications for these health issues .

properties

IUPAC Name

8-(2-hydroxypropylsulfanyl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-11(22)10-25-17-18-14-13(15(23)19-16(24)20(14)2)21(17)9-8-12-6-4-3-5-7-12/h3-7,11,22H,8-10H2,1-2H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWCASCQQIEPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-hydroxypropyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

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